6,8-Difluoroquinoline-3-carboxylic acid
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Overview
Description
6,8-Difluoroquinoline-3-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoroquinoline-3-carboxylic acid typically involves the introduction of fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution of hydrogen atoms with fluorine using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require catalysts like silver nitrate or copper(II) triflate .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline-3-methanol.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6,8-Difluoroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties. It is a potential candidate for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in liquid crystal displays.
Mechanism of Action
The mechanism of action of 6,8-Difluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key amino acid residues. These interactions can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Difluoroquinoline-3-carboxylic acid
- 7,8-Difluoroquinoline-3-carboxylic acid
- 6-Trifluoromethylquinoline-3-carboxylic acid
Uniqueness
6,8-Difluoroquinoline-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms at the 6 and 8 positions of the quinoline ring. This arrangement provides distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to other fluorinated quinolines, this compound may exhibit enhanced potency and selectivity in its applications .
Properties
Molecular Formula |
C10H5F2NO2 |
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Molecular Weight |
209.15 g/mol |
IUPAC Name |
6,8-difluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)8(12)3-7/h1-4H,(H,14,15) |
InChI Key |
GCCSAZNSPKVNOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1F)F)C(=O)O |
Origin of Product |
United States |
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